molecular formula C17H19NO3 B5566565 N-(4-ethoxyphenyl)-3-phenoxypropanamide

N-(4-ethoxyphenyl)-3-phenoxypropanamide

Cat. No. B5566565
M. Wt: 285.34 g/mol
InChI Key: FASACSWMKVBQLR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-phenoxypropanamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA is a member of the class of amides and is commonly used as a reference standard in analytical and pharmacological research.

Scientific Research Applications

Environmental Toxicology and Ecotoxicity

Phenolic compounds, including those structurally related to N-(4-ethoxyphenyl)-3-phenoxypropanamide, have been studied for their environmental impact, particularly concerning aquatic toxicity. Staples et al. (2004) conducted a weight of evidence analysis on the chronic ecotoxicity of nonylphenol ethoxylates (NPE), a class of compounds with usage scenarios similar to ethoxyphenyl and phenoxypropanamide derivatives. The study highlighted the biodegradation process of these compounds and their transformation into more environmentally persistent forms, such as nonylphenol (NP), which poses significant aquatic toxicity. Such research underscores the importance of understanding the environmental fate and ecotoxicological effects of phenolic derivatives, indicating potential research applications for this compound in assessing environmental risk and developing safer chemical alternatives (Staples et al., 2004).

Pharmacological Potential

Research into the pharmacological potential of phenolic compounds has unveiled a myriad of therapeutic applications, from antioxidant properties to neuroprotective effects. Leopoldini et al. (2011) reviewed the antioxidant mechanisms of polyphenolic antioxidants, which might align with the biochemical properties of this compound. This compound could potentially exhibit similar antioxidant activities, contributing to its pharmacological interest. The study of polyphenols' molecular mechanisms, including free radical scavenging and modulation of signaling pathways, provides a foundation for investigating this compound in the context of disease prevention and treatment (Leopoldini et al., 2011).

Industrial Applications

The exploration of phenolic compounds extends into industrial applications, where their chemical properties are leveraged for various purposes, including as additives in food, cosmetics, and pharmaceutical products. The review by Munteanu and Apetrei (2021) on antioxidant activity determination methods underscores the industrial relevance of phenolic compounds, suggesting potential applications for this compound in enhancing product stability and safety. Analytical methods for assessing antioxidant activity could be applied to this compound, informing its utility in industrial contexts (Munteanu & Apetrei, 2021).

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-20-16-10-8-14(9-11-16)18-17(19)12-13-21-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASACSWMKVBQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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